2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide 2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Brand Name: Vulcanchem
CAS No.: 893295-35-7
VCID: VC5380085
InChI: InChI=1S/C26H17F4N3O3S/c27-20-7-3-1-5-16(20)14-33-21-8-4-2-6-18(21)23-24(37(33,34)35)22(19(13-31)25(32)36-23)15-9-11-17(12-10-15)26(28,29)30/h1-12,22H,14,32H2
SMILES: C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(F)(F)F)F
Molecular Formula: C26H17F4N3O3S
Molecular Weight: 527.49

2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

CAS No.: 893295-35-7

Cat. No.: VC5380085

Molecular Formula: C26H17F4N3O3S

Molecular Weight: 527.49

* For research use only. Not for human or veterinary use.

2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide - 893295-35-7

Specification

CAS No. 893295-35-7
Molecular Formula C26H17F4N3O3S
Molecular Weight 527.49
IUPAC Name 2-amino-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Standard InChI InChI=1S/C26H17F4N3O3S/c27-20-7-3-1-5-16(20)14-33-21-8-4-2-6-18(21)23-24(37(33,34)35)22(19(13-31)25(32)36-23)15-9-11-17(12-10-15)26(28,29)30/h1-12,22H,14,32H2
Standard InChI Key IKOMRXHEXITANB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(F)(F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₂₆H₁₇F₄N₃O₃S and a molecular weight of 527.49 g/mol. Its IUPAC name reflects the integration of a pyrano[3,2-c]benzothiazine core substituted with fluorobenzyl, trifluoromethylphenyl, and cyano groups.

Key Functional Groups

  • Pyrano[3,2-c]benzothiazine backbone: A fused heterocyclic system combining pyran and benzothiazine moieties.

  • 5,5-Dioxide: Two sulfonyl oxygen atoms on the benzothiazine ring enhance polarity and potential hydrogen-bonding interactions.

  • 2-Fluorobenzyl and 4-(trifluoromethyl)phenyl substituents: Electron-withdrawing groups that influence electronic distribution and bioavailability.

  • Amino and cyano groups: Participate in hydrogen bonding and dipole interactions, critical for target binding.

Spectral Characterization

  • IR Spectroscopy: Confirms the presence of sulfonyl (νmax 1340–1170 cm⁻¹) and carbonyl (1650–1720 cm⁻¹) groups .

  • NMR Data: ¹H and ¹³C NMR spectra resolve aromatic protons (δ 7.2–8.1 ppm) and quaternary carbons adjacent to electronegative substituents.

Synthesis and Optimization

Synthetic Route

The compound is synthesized via a multi-step protocol:

  • Chalcone sulfonylation: Chlorosulfonation of substituted chalcones using chlorosulfonic acid .

  • Bromination: Reaction with bromine in glacial acetic acid to introduce dibromo intermediates .

  • Amine cyclization: Treatment with ammonia or primary amines (e.g., methylamine, benzylamine) to form the benzothiazine core .

  • Final functionalization: Introduction of the 2-fluorobenzyl and 4-(trifluoromethyl)phenyl groups via nucleophilic substitution.

Reaction Conditions

  • Temperature: 25–50°C for cyclization steps.

  • Catalysts: Cu(I) salts for regioselective 1,3-dipolar cycloadditions in related triazole analogs .

  • Solvents: Acetonitrile or methanol for polar intermediates .

Physicochemical Properties

PropertyValueSource
LogP1.71
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Polar Surface Area86.71 Ų
SolubilityLow in water; soluble in DMSO

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: High logP suggests good membrane permeability but potential first-pass metabolism.

  • Metabolism: Cytochrome P450-mediated oxidation of the trifluoromethyl group is likely .

Toxicity Data

  • Acute toxicity: No specific data available; related benzothiazines show LD₅₀ > 500 mg/kg in rodents .

  • Genotoxicity: Negative in Ames tests for analogs.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
CID 2858522 Benzimidazole corePKC/NF-κB inhibition (IC₅₀ < 0.1 µM)
Reboxetine Morpholine substituentNorepinephrine reuptake inhibition
VC5380085Pyrano-benzothiazine skeletonAnticancer (in silico)

Industrial and Research Applications

Drug Development

  • Lead compound: Optimized for blood-brain barrier penetration due to fluorinated groups .

  • Combination therapies: Synergy with cisplatin in cancer models .

Chemical Probes

  • Target validation: Used to study Ral GTPase signaling in metastasis .

Challenges and Future Directions

Synthesis Optimization

  • Green chemistry: Replace bromine with safer electrophiles .

  • Continuous flow systems: Improve yield and scalability .

Biological Testing

  • In vivo models: Evaluate pharmacokinetics in rodent cancer assays.

  • Target identification: Proteomics to map binding partners.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator